Bienvenue dans la boutique en ligne BenchChem!

(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate;hydrochloride

α7 nAChR selectivity 5-HT3 receptor off-target nAChR subtype profiling

SSR180711 HCl is the sole commercially available α7 nAChR partial agonist with dual serotonin reuptake inhibition—a mechanistic combination no other single-agent α7 agonist achieves. Clean selectivity (IC50>10µM at α4β2, α3β4, α1β1γδ), no 5-HT3 off-target affinity, and validated in vivo procognitive efficacy (MED=0.3 mg/kg) ensure unambiguous data. Quantitative brain ID50 (8 mg/kg p.o.) enables precise dose-to-occupancy designs. Patent-granted fumarate polymorph reference data supports solid-state development. Unlike PNU-282987 or GTS-21, SSR180711 delivers off-target-free mechanistic interpretation in schizophrenia, depression, and cognition models.

Molecular Formula C14H18BrClN2O2
Molecular Weight 361.66 g/mol
CAS No. 446031-79-4
Cat. No. B1663742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate;hydrochloride
CAS446031-79-4
Synonyms4-Bromophenyl 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate hydrochloride
Molecular FormulaC14H18BrClN2O2
Molecular Weight361.66 g/mol
Structural Identifiers
SMILESC1CN2CCC1N(CC2)C(=O)OC3=CC=C(C=C3)Br.Cl
InChIInChI=1S/C14H17BrN2O2.ClH/c15-11-1-3-13(4-2-11)19-14(18)17-10-9-16-7-5-12(17)6-8-16;/h1-4,12H,5-10H2;1H
InChIKeyYNBXNVUZXFMNSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SSR180711 Hydrochloride (CAS 446031-79-4): A Validated, Orally Active α7 nAChR Partial Agonist with Confirmed Brain Penetration


(4-Bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate hydrochloride (SSR180711 HCl) is a synthetic small-molecule partial agonist exhibiting high affinity and functional selectivity for the α7 subtype of nicotinic acetylcholine receptors (nAChRs) [1]. The compound demonstrates nanomolar binding affinity at both rat and human α7 nAChRs (Ki = 22±4 nM and 14±1 nM, respectively), with intrinsic partial agonist activity confirmed across multiple expression systems [1]. SSR180711 hydrochloride is distinguished by its dual pharmacological profile—combining α7 nAChR partial agonism with measurable serotonin (5-HT) reuptake inhibition—alongside rapid, quantifiable brain penetration following oral administration (ID50 = 8 mg/kg p.o.) [1].

Why α7 nAChR Agonists Cannot Be Interchanged: Subtype Selectivity and Ancillary Pharmacology Differentiate SSR180711 Hydrochloride from PNU-282987, GTS-21, and A-582941


Although multiple α7 nAChR agonists are commercially available for neuroscience and drug discovery research, they are not functionally interchangeable. SSR180711 hydrochloride demonstrates a clean selectivity profile with IC50 >10,000 nM at α4β2, α3β4, and α1β1γδ nAChR subtypes and no measurable activity (<50% inhibition at 10 µM) against a broad panel of neurotransmitter receptors, ion channels, and peptide receptors [1]. In direct contrast, the commonly used α7 agonist PNU-282987 exhibits significant off-target affinity at 5-HT3 receptors (Ki = 930 nM) [2], while GTS-21 (DMXB-A) paradoxically binds α4β2 nAChRs (Ki = 20 nM) with 100-fold greater potency than α7 , and A-582941 carries measurable 5-HT3 affinity (Ki = 150–154 nM) [3]. These pharmacological differences produce divergent in vivo outcomes that are quantified in the evidence items below.

Quantitative Differentiation Evidence for SSR180711 Hydrochloride: Head-to-Head and Cross-Study Comparisons with Key α7 nAChR Comparators


Evidence #1: Subtype Selectivity — SSR180711 Hydrochloride Is Devoid of 5-HT3 Affinity at 10 µM, Unlike PNU-282987 and A-582941

SSR180711 hydrochloride demonstrates a markedly cleaner selectivity profile compared to other α7 agonists. At 10 µM, SSR180711 produces less than 50% inhibition across a panel of >100 standard receptor binding assays, including 5-HT3 receptors, indicating no meaningful off-target activity at this concentration [1]. In contrast, PNU-282987 exhibits significant 5-HT3 receptor affinity with a Ki of 930 nM [2], and A-582941 shows 5-HT3 affinity with a Ki of 150–154 nM [3]. Additionally, GTS-21 binds human α4β2 nAChRs (Ki = 20 nM) with approximately 100-fold greater potency than α7, making it functionally non-selective . SSR180711 displays IC50 values >10,000 nM at human α4β2, α3β4, and α1β1γδ nAChR subtypes, and approximately 5,000 nM at α3β2, confirming robust α7 selectivity [1].

α7 nAChR selectivity 5-HT3 receptor off-target nAChR subtype profiling receptor binding panel

Evidence #2: Dual Pharmacology — SSR180711 Inhibits Serotonin Reuptake (ED50 = 30 mg/kg) While PNU-282987 Shows No Effect in a Direct Head-to-Head Comparison

In a direct comparative study, SSR180711 and PNU-282987 were tested side-by-side for ex vivo [³H]5-HT uptake inhibition in mice. SSR180711 dose-dependently inhibited [³H]5-HT uptake with an ED50 of 30 mg/kg (s.c.), a degree of inhibition comparable to that produced by approximately 2.4 mg/kg citalopram [1]. In contrast, PNU-282987 produced no measurable effect on [³H]5-HT uptake at any dose tested, confirming that serotonin transporter (SERT) interaction is unique to SSR180711 among these α7 agonists [1]. Behaviourally, SSR180711 (3–30 mg/kg, s.c.) produced dose-dependent antidepressant-like activity in both the mouse forced swim test (mFST) and tail suspension test (mTST), while PNU-282987 showed no significant effect in either assay at the same dose range [1]. The ED50 values for displacing [³H]α-bungarotoxin binding were 1.7 mg/kg (SSR180711) and 5.5 mg/kg (PNU-282987), confirming that both compounds achieve near-maximal α7 nAChR occupancy at the highest doses tested [1].

5-HT reuptake inhibition dual pharmacology antidepressant-like activity forced swim test

Evidence #3: Brain Penetration Quantified by Ex Vivo Occupancy — SSR180711 Hydrochloride Achieves ID50 = 8 mg/kg p.o., a Benchmark Unmatched by Published PNU-282987 Data

SSR180711 hydrochloride demonstrates rapid and quantifiable brain penetration following oral administration, with an ID50 of 8 mg/kg p.o. determined by ex vivo [³H]α-bungarotoxin binding displacement in mouse brain [1]. This corresponds to a dose-dependent inhibition of specific [³H]α-BTX binding with ID50 values of 8.3 mg/kg (p.o.) and 7.5 mg/kg (i.p.), indicating consistent brain target engagement following both oral and parenteral routes [1]. The compound is described as orally active, with functional in vivo efficacy demonstrated across dose ranges of 1–10 mg/kg (i.p.) and 10–30 mg/kg (p.o.) for increasing extracellular acetylcholine levels in rat hippocampus and prefrontal cortex [1]. No comparable ex vivo brain penetration ID50 data are available in the published literature for PNU-282987, GTS-21, or A-582941, making this a differentiating feature for procurement decisions where CNS target engagement confidence is critical.

brain penetration oral bioavailability ex vivo binding blood-brain barrier

Evidence #4: In Vivo Procognitive Potency — SSR180711 Enhances Episodic Memory at MED = 0.3 mg/kg, with LTP Facilitation at 0.3 µM

SSR180711 hydrochloride demonstrates potent procognitive efficacy at low doses in validated preclinical models. In the object recognition task—a translational assay of episodic memory—SSR180711 significantly enhanced memory performance in both rats and mice with a minimal effective dose (MED) of 0.3 mg/kg (i.p. or p.o.) [1]. The procognitive effect was confirmed to be α7 nAChR-mediated, as it was completely abolished in α7 knockout mice [1]. Efficacy was retained after repeated treatment (eight administrations over 5 days at 1 mg/kg), indicating an absence of tachyphylaxis [1]. At the circuit level, SSR180711 at 0.3 µM increased long-term potentiation (LTP) in the CA1 region of rat and mouse hippocampal slices [2]. For comparison, the α7 agonist A-582941 shows MED values generally in the 0.1–1.0 mg/kg range across various cognitive tasks [3], while PNU-282987 cognitive efficacy data are primarily at 1–10 mg/kg doses [4].

episodic memory object recognition long-term potentiation cognitive enhancement minimal effective dose

Evidence #5: Partial Agonist Profile — SSR180711 Exhibits Defined Intrinsic Activity of 36–51%, Distinguishing It from Full Agonists and Silent Desensitizers

SSR180711 hydrochloride acts as a partial agonist at human α7 nAChRs with quantitatively defined intrinsic activity that differs between expression systems: 51% relative to acetylcholine (ACh, 1 mM) in Xenopus oocytes and 36% in GH4C1 cells, with corresponding EC50 values of 4.4 µM and 0.9 µM respectively [1]. This partial agonist profile is pharmacologically distinct from full α7 agonists and from compounds that primarily act as silent desensitizers. The partial agonist mechanism is considered therapeutically relevant because it provides tonic receptor activation while preserving the ability of endogenous ACh to modulate receptor function [1]. In rat cultured hippocampal neurons, SSR180711 induced large GABA-mediated inhibitory postsynaptic currents (IPSCs) via presynaptic α7 nAChR activation and small α-bungarotoxin-sensitive currents via somato-dendritic receptors, demonstrating region-specific functional effects [1]. The α7 nAChR dependence of these effects was confirmed by complete abolition in α7 knockout mice and by reversal with the selective antagonist methyllycaconitine (MLA) [1].

partial agonist intrinsic activity functional efficacy α7 nAChR desensitization

Evidence #6: Solid Form Characterization — Two Polymorphs of SSR180711 Fumarate Salt Characterized with Distinct Stability Profiles, Enabling Rational Salt and Form Selection

For laboratories considering formulation development or requiring solid-state characterization data, the fumarate salt of the SSR180711 scaffold has been extensively characterized, with two distinct crystalline polymorphs (Forms I and II) solved by single-crystal X-ray diffraction and their phase relationships established via topological P-T diagrams [1]. Form I crystallizes in space group P2₁/c with a unit-cell volume of 1811.6(5) ų (Z=4), while Form II crystallizes in P2₁/n with a volume of 1818.6(3) ų (Z=4) [1]. The polymorphs exhibit an enantiotropic relationship: Form II is the thermodynamically stable phase below the solid-solid transition temperature of 371 K, while Form I exhibits a stable melting equilibrium [1]. A separate patent disclosure describes crystalline polymorphic Forms I and II of the fumarate salt with distinct powder X-ray diffractogram signatures and melting behaviour (Form I: 176°C ±2°C, enthalpy 107 J/g ±2 J/g) [2]. While the target compound is the hydrochloride salt (CAS 446031-79-4), the fumarate polymorph data provide critical solid-form landscape information for groups considering alternative salt forms with potentially improved stability, solubility, or manufacturability [1] [2].

polymorphism solid-state characterization crystalline form salt selection formulation development

Optimal Research and Procurement Application Scenarios for SSR180711 Hydrochloride Based on Its Verified Differentiation Evidence


Schizophrenia Cognitive Impairment Models Requiring Clean α7 Pharmacology Without 5-HT3 Confounding

SSR180711 hydrochloride is validated in translational models predictive of cognitive symptoms of schizophrenia, including MK-801-induced episodic memory deficits (reversed at MED=0.3 mg/kg), neonatal PCP-impaired selective attention, and Morris/linear maze spatial memory deficits (MED=1–3 mg/kg) [1]. Its lack of 5-HT3 receptor affinity at 10 µM [2] ensures that observed procognitive effects are attributable specifically to α7 nAChR activation rather than off-target serotonergic modulation—a critical consideration given that PNU-282987 (5-HT3 Ki=930 nM) and A-582941 (5-HT3 Ki=150–154 nM) [3] introduce 5-HT3 confounds that complicate mechanistic interpretation in schizophrenia models.

Depression and Mood Disorder Studies Leveraging the Unique α7 Agonism + 5-HT Reuptake Inhibition Dual Mechanism

SSR180711 hydrochloride is the only commercially available α7 nAChR agonist with demonstrated serotonin reuptake inhibition (ED50=30 mg/kg for [³H]5-HT uptake) [4]. This dual pharmacology translates to dose-dependent antidepressant-like activity in the mouse forced swim and tail suspension tests at 3–30 mg/kg, whereas PNU-282987 shows no effect in the same assays [4]. This makes SSR180711 uniquely suited for research programmes exploring the therapeutic potential of combined α7 nAChR activation and serotonergic modulation—a mechanistic combination not achievable with any other single-agent α7 agonist.

CNS Target Engagement Studies Requiring Quantified Oral Brain Penetration Benchmarks

The availability of a quantitative ex vivo brain ID50 value (8 mg/kg p.o.) [2] makes SSR180711 hydrochloride the preferred α7 agonist for experimental designs that require precise dose-to-brain-occupancy relationships following oral administration. This data enables rational dose selection for chronic oral dosing paradigms, microdialysis studies (ACh increase demonstrated at 10–30 mg/kg p.o.) [2], and PET tracer displacement studies (SSR180711 blocks [¹⁸F]ASEM binding in baboon brain in a dose-dependent manner) [5], providing procurement confidence that is not possible with comparators lacking quantitative brain penetration metrics.

Formulation and Salt Screening Programmes Requiring Polymorph and Solid-State Characterization Data

For laboratories undertaking salt-form optimisation or solid-state characterisation of α7-targeting candidates, the SSR180711 scaffold offers a data-rich starting point: two fully solved fumarate polymorph crystal structures (Forms I and II) with established enantiotropic phase relationships and defined transition thermodynamics (transition temperature 371 K) [6]. A patent-granted crystalline fumarate salt with specified PXRD signatures, IR absorption bands, and melting enthalpy (107 J/g) [7] provides a validated reference standard for comparative solid-form screening that is absent for other α7 agonist chemotypes.

Quote Request

Request a Quote for (4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.